

Spectroscopic and Structural Elucidation of 2,4,6,8-Tetraoxanonane: A Technical Guide

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Compound of Interest

Compound Name: 2,4,6,8-Tetraoxanonane

CAS No.: 13353-03-2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of **2,4,6,8-tetraoxanonane**. Due to a lack of publicly available experimental data for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, it details generalized experimental protocols for obtaining such spectra.

Chemical Structure and Properties

2,4,6,8-Tetraoxanonane is a linear acetal with the chemical formula $C_5H_{12}O_4$ and a molecular weight of 136.15 g/mol ^[1] Its structure consists of a nine-atom chain with oxygen atoms at the 2, 4, 6, and 8 positions.

Structure: $CH_3-O-CH_2-O-CH_2-O-CH_2-O-CH_3$

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,4,6,8-tetraoxanonane**. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.8	Singlet	4H	O-CH ₂ -O
~3.4	Singlet	6H	CH ₃ -O

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~95	O-CH ₂ -O
~55	CH ₃ -O

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2950-2850	C-H Stretch	Aliphatic
1150-1050	C-O Stretch	Acetal

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
137.08	[M+H] ⁺
159.06	[M+Na] ⁺
175.04	[M+K] ⁺
135.07	[M-H] ⁻

Note: The m/z values for adducts are based on predicted collision cross-section data.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4,6,8-tetraoxanonane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.

- A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the TMS signal (0 ppm).

3.2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4) that has minimal IR absorption in the regions of interest.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the salt plates or the solvent.
 - Record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups. The region from 1450 to 600 cm^{-1} is often complex and is referred to as the fingerprint region.[3]

3.3. Mass Spectrometry (MS)

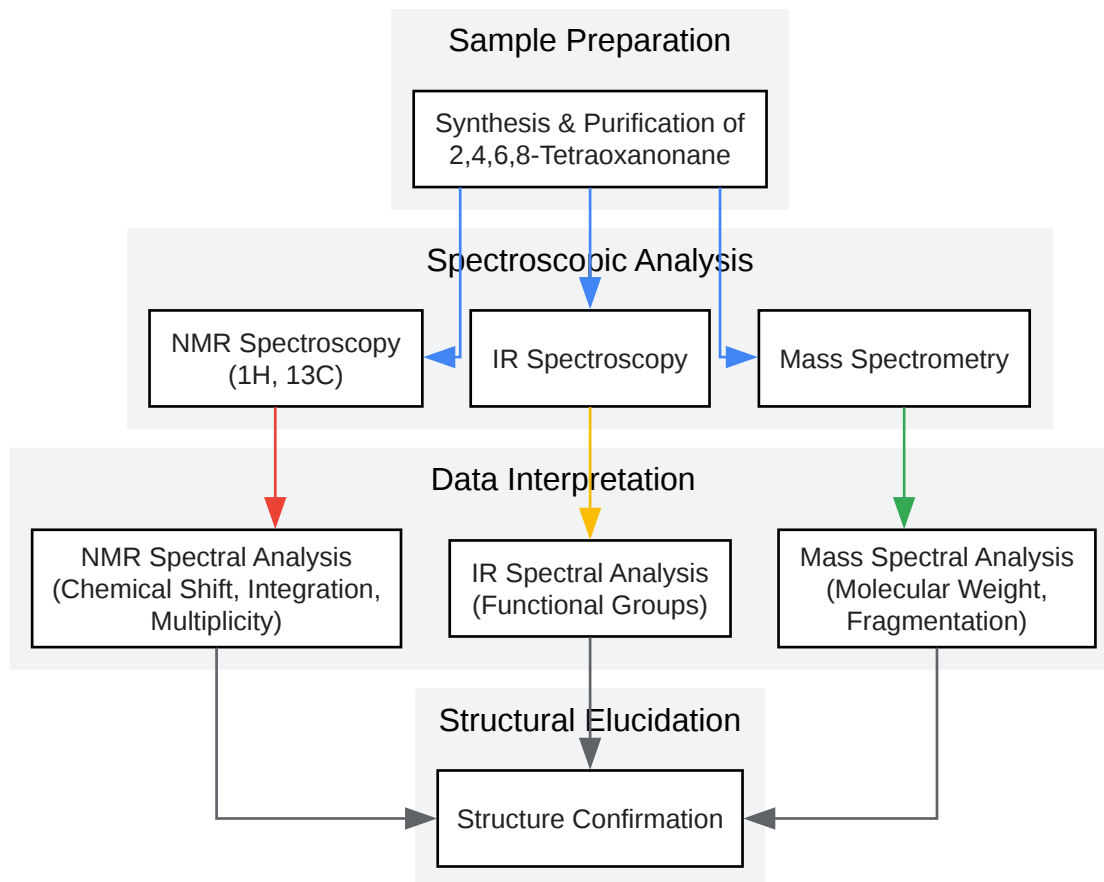
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2,4,6,8-tetraoxanonane**.

General Workflow for Spectroscopic Analysis



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Caption: General Workflow for Spectroscopic Analysis.

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References

- 1. 2,4,6,8-Tetraoxanonane | C₅H₁₂O₄ | CID 54136657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2,4,6,8-tetraoxanonane (C₅H₁₂O₄) [pubchemlite.lcsb.uni.lu]

- [3. Infrared Spectroscopy \[www2.chemistry.msu.edu\]](http://www2.chemistry.msu.edu)
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